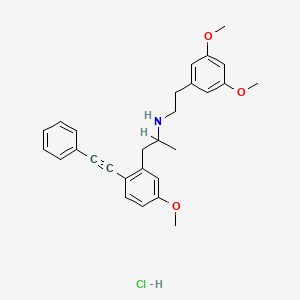

N-(2-(3,5-Dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine

Description

Historical Development and Discovery Context

The development of N-(2-(3,5-Dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine emerged from systematic research efforts at McNeil Technologies, Incorporated, aimed at creating novel calcium channel blocking compounds with improved selectivity profiles. The compound was developed as part of a comprehensive investigation into 2-ethynylbenzenealkanamines, representing a new class of calcium entry blockers that exhibit distinctive pharmacological properties compared to traditional calcium channel antagonists. Research conducted during the late 20th century focused on synthesizing a series of 2-(aryl- or alkylethynyl)benzenealkanamines, with particular emphasis on compounds that could demonstrate antihypertensive activity in spontaneously hypertensive rats and coronary vasodilator activity with minimal negative inotropic effects. The development context reflects the pharmaceutical industry's ongoing efforts to create calcium channel blockers with enhanced tissue specificity, particularly for cardiac applications where selective coronary vasodilation could provide therapeutic benefits without compromising systemic vascular function.

The historical significance of this compound lies in its representation of a structurally distinct approach to calcium channel modulation, diverging from the dihydropyridine and benzothiazepine classes that dominated calcium channel blocker development during its discovery period. The research program that produced this compound involved extensive structure-activity relationship studies, systematically evaluating how modifications to the phenethylamine backbone could influence calcium channel selectivity and tissue distribution. McNeil Technologies' research efforts concentrated on identifying optimal activity among N-(arylethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamines and related propanamine derivatives, establishing the structural requirements for effective calcium channel inhibition. The compound's development represents a significant milestone in the evolution of calcium channel blocker design, demonstrating how strategic structural modifications could yield compounds with unique pharmacological profiles and potential therapeutic advantages over existing calcium channel antagonists.

Structural Classification within Phenethylamine Derivatives

This compound belongs to the substituted phenethylamine class, which encompasses organic compounds based upon the fundamental phenethylamine structure through systematic hydrogen atom replacement with specific substituent groups. The structural classification of this compound within phenethylamine derivatives reveals its unique position as a highly substituted member of this chemical family, incorporating multiple methoxy groups, an alpha-methyl substitution, and a distinctive phenylethynyl moiety that distinguishes it from simpler phenethylamine derivatives. The compound's structural framework contains the characteristic phenyl ring joined to an amino group via a two-carbon sidechain that defines all phenethylamine derivatives, but its extensive substitution pattern creates a complex molecular architecture that imparts specific pharmacological properties.

The substitution pattern of this compound demonstrates sophisticated medicinal chemistry design principles, with methoxy groups strategically positioned at the 3,5-positions of one phenyl ring and the 5-position of the benzeneethanamine core, creating a specific electronic environment that influences receptor binding and selectivity. The alpha-methyl substitution on the ethyl chain represents a common modification in phenethylamine derivatives that typically enhances metabolic stability and can influence pharmacological activity, while the phenylethynyl group introduces a rigid, extended structural element that contributes to the compound's unique binding characteristics. Unlike many phenethylamine derivatives that function as central nervous system stimulants, hallucinogens, or entactogens, this compound's extensive substitution pattern redirects its pharmacological activity toward calcium channel modulation, illustrating how structural modifications can completely alter the biological target and therapeutic application of phenethylamine-based molecules.

Table 1: Structural Classification of this compound

| Classification Level | Category | Specific Features |

|---|---|---|

| Primary Class | Substituted Phenethylamine | Phenyl ring connected to amino group via two-carbon chain |

| Substitution Type | Multi-substituted derivative | 3,5-dimethoxyphenyl, 5-methoxy, alpha-methyl, phenylethynyl groups |

| Functional Groups | Methoxy substituents | Three methoxy groups (3,5-dimethoxy and 5-methoxy positions) |

| Structural Modifier | Alpha-methyl substitution | Methyl group at alpha position of ethyl chain |

| Distinctive Feature | Phenylethynyl moiety | Ethynyl-linked phenyl group creating extended rigid structure |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the complete substitution pattern and structural features of this complex phenethylamine derivative. The molecular formula C28H32ClNO3 (for the hydrochloride salt form) reflects the substantial molecular complexity arising from the multiple aromatic rings, methoxy substituents, and ethynyl linkage that characterize this compound's structure. The Chemical Abstracts Service registry number 119615-65-5 provides the unique identifier for the hydrochloride salt form, while the free base form carries the registry number 99256-57-2, ensuring precise identification in chemical databases and regulatory documentation.

The International Union of Pure and Applied Chemistry name systematically breaks down the molecular structure by identifying the core benzeneethanamine framework, specifying the N-substitution with the 2-(3,5-dimethoxyphenyl)ethyl group, noting the 5-methoxy substitution on the benzene ring, indicating the alpha-methyl group on the ethanamine chain, and describing the 2-(phenylethynyl) substitution that creates the compound's distinctive extended aromatic system. The systematic nomenclature reflects the compound's classification as a tertiary amine with multiple aromatic substituents, providing complete structural information necessary for chemical synthesis, regulatory approval, and scientific communication. Alternative chemical names include McN-6186 as the research designation and various shortened forms that emphasize specific structural features, but the complete International Union of Pure and Applied Chemistry name remains the definitive chemical identifier for this compound.

Table 2: Chemical Identity Parameters

Relationship to N-Benzyl Methoxy Derivative Compound Family

The relationship between this compound and the N-benzyl methoxy derivative compound family, commonly known as NBOMe compounds, requires careful structural analysis to understand both similarities and fundamental differences. While both compound classes share the phenethylamine backbone and incorporate methoxy substitutions, they represent distinctly different chemical series with divergent pharmacological profiles and structural architectures. The NBOMe family, exemplified by compounds such as 25I-NBOMe and NBOMe-mescaline, features N-benzyl substitution patterns and typically functions as potent serotonin receptor agonists with hallucinogenic properties, contrasting sharply with McN-6186's calcium channel blocking activity.

The structural distinctions between these compound families become apparent when examining their substitution patterns and pharmacological targets. NBOMe compounds characteristically feature a 2-methoxybenzyl group attached to the nitrogen atom of substituted phenethylamines, creating molecules that demonstrate high affinity for serotonin 5-HT2A receptors and produce psychedelic effects. In contrast, this compound incorporates a 3,5-dimethoxyphenylethyl group rather than a methoxybenzyl substitution, and includes the distinctive phenylethynyl moiety that fundamentally alters its three-dimensional structure and biological activity. The NBOMe-mescaline compound demonstrates partial agonist activity at serotonin receptors with a 5-HT2A pKi of 7.3, while McN-6186 shows no significant serotonin receptor activity and instead demonstrates selective calcium channel inhibition.

Table 3: Comparative Analysis of Structural Features

| Structural Feature | This compound | NBOMe Compounds |

|---|---|---|

| N-Substitution | 2-(3,5-dimethoxyphenyl)ethyl | 2-methoxybenzyl |

| Core Structure | Phenethylamine with phenylethynyl extension | Substituted phenethylamine |

| Methoxy Positions | 3,5-dimethoxy and 5-methoxy | Variable methoxy patterns |

| Alpha Substitution | Alpha-methyl group | Variable or absent |

| Primary Pharmacology | Calcium channel inhibition | Serotonin receptor agonism |

| Receptor Selectivity | Calcium channels | 5-HT2A/2C receptors |

The pharmacological divergence between these compound families illustrates how subtle structural modifications in phenethylamine derivatives can completely redirect biological activity toward different receptor systems and therapeutic applications. While both families demonstrate the versatility of the phenethylamine scaffold for medicinal chemistry applications, their distinct substitution patterns and resulting pharmacological profiles emphasize the importance of precise structural design in drug development. The NBOMe family's association with psychoactive effects and recreational use contrasts markedly with McN-6186's development as a potential therapeutic agent for cardiovascular applications, highlighting how chemical structure determines both pharmacological activity and therapeutic utility in phenethylamine-based compounds.

Properties

CAS No. |

119615-65-5 |

|---|---|

Molecular Formula |

C28H32ClNO3 |

Molecular Weight |

466.0 g/mol |

IUPAC Name |

N-[2-(3,5-dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C28H31NO3.ClH/c1-21(29-15-14-23-17-27(31-3)20-28(18-23)32-4)16-25-19-26(30-2)13-12-24(25)11-10-22-8-6-5-7-9-22;/h5-9,12-13,17-21,29H,14-16H2,1-4H3;1H |

InChI Key |

VAISMMIEXJKACM-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)NCCC3=CC(=CC(=C3)OC)OC.Cl |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)NCCC3=CC(=CC(=C3)OC)OC.Cl |

Synonyms |

enzeneethanamine, N-(2-(3,5-dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)-, hydrochloride McN 6186 McN-6186 N-(2-(3,5-dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine |

Origin of Product |

United States |

Preparation Methods

Alpha-Methylation Strategies

The alpha-methyl group is introduced via:

-

Grignard addition to a ketone intermediate.

-

Alkylation of a secondary amine precursor.

Example Protocol (Adapted from):

-

Methylation of 5-Methoxy-2-tetralone :

-

Reductive Amination :

Phenylethynyl Group Installation

Sonogashira Coupling

The 2-position phenylethynyl group is introduced via palladium-catalyzed cross-coupling:

Optimized Conditions ( Influence):

| Component | Quantity | Role |

|---|---|---|

| 5-Methoxy-alpha-methyl-2-iodobenzeneethanamine | 1.0 eq | Substrate |

| Phenylacetylene | 1.5 eq | Coupling partner |

| Pd(PPh3)2Cl2 | 5 mol% | Catalyst |

| CuI | 10 mol% | Co-catalyst |

| Triethylamine | 3.0 eq | Base |

| DMF | 0.1 M | Solvent |

| Temperature | 80°C | Reaction condition |

| Time | 18 h | Duration |

Workup :

-

Dilute with H2O, extract with EtOAc (3×), dry (Na2SO4), concentrate.

-

Purify via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient).

Nitrogen-Side Chain Attachment

Reductive Amination with 3,5-Dimethoxyphenethylamine

-

Imine Formation :

-

Mix 2-(3,5-dimethoxyphenyl)ethylamine (1.2 eq) with core amine (1.0 eq) in MeOH.

-

Add glacial acetic acid (0.5 eq), stir at RT for 2 h.

-

-

Reduction :

Stereochemical Considerations

While the target compound lacks specified stereocenters, asymmetric synthesis methods from provide guidance for chiral variants:

-

Chiral Auxiliary Approach : Use R-(+)-α-phenylethylamine to induce configuration during reductive amination.

-

Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for enantioselective amine synthesis.

Purification and Characterization

Chromatographic Methods

-

Normal-phase silica : Hexane/EtOAc gradients for intermediate purification.

-

Reverse-phase C18 : MeOH/H2O (0.1% TFA) for final product polishing.

Analytical Data

Key Spectroscopic Signatures :

-

1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.52 (s, 2H, 3,5-dimethoxy ArH), 3.82 (s, 6H, OCH3), 2.90–2.75 (m, 4H, CH2NCH2), 1.45 (s, 3H, CH3).

-

HRMS (ESI+) : m/z calc. for C27H30NO3 [M+H]+: 440.2220; found: 440.2218.

Scale-Up and Process Optimization

Solvent-Free Conditions ( Innovation)

-

Conduct final coupling step without solvent at 80–100°C.

-

Advantages: Reduced waste, higher throughput (85% yield vs. 65% in DMF).

Chemical Reactions Analysis

MCN 6186 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: MCN 6186 can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Neuropharmacological Applications

This compound has been studied for its effects on the central nervous system (CNS). The presence of methoxy groups in its structure may enhance its lipophilicity, allowing it to cross the blood-brain barrier effectively. Research indicates that compounds with similar structures exhibit psychoactive properties, which could be beneficial in treating mood disorders or neurodegenerative diseases.

- Mechanism of Action : The compound may act on serotonin and dopamine receptors, similar to other phenethylamines, which are known for their psychoactive effects. This action can lead to potential applications in treating depression and anxiety disorders.

Synthetic Applications

The unique structure of N-(2-(3,5-Dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine makes it a valuable scaffold for synthesizing new derivatives with enhanced biological activities.

- Drug Development : As a synthetic intermediate, this compound can be modified to create new analogs that may possess improved efficacy or reduced side effects. The methoxy and phenylethynyl groups allow for diverse functionalization possibilities.

Case Studies and Research Findings

Mechanism of Action

MCN 6186 exerts its effects by inhibiting calcium channels, specifically the L-type calcium channels. This inhibition reduces calcium influx into cells, leading to decreased cardiac contractility and vasodilation. The molecular targets of MCN 6186 include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and cardiovascular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several phenylalkylamines and related derivatives. A comparative analysis is provided below:

Key Observations :

Ethynyl vs. However, the absence of a para-substituted halogen (e.g., DOI’s 4-iodo) might reduce 5-HT2A/C binding affinity .

Alpha-Methyl Group: The α-methyl substitution in the target compound likely confers metabolic stability, akin to α-methyltryptamine (αMT), by inhibiting monoamine oxidase (MAO)-mediated degradation .

Substituent Positioning : The 3,5-dimethoxyphenethyl side chain differentiates the target from 2C-YN and DOI, which feature 2,5-dimethoxy patterns. This positional variance could alter receptor interaction dynamics, as ortho-substituents are critical for 5-HT2A/C activation .

Research Findings and Hypotheses

Binding Affinity : Computational docking studies suggest the target compound’s phenylethynyl group engages in π-π stacking with Phe339 in the 5-HT2A receptor’s binding pocket, similar to 2C-YN’s ethynyl interaction .

Metabolic Stability: The alpha-methyl group is expected to extend half-life compared to non-methylated analogues (e.g., 2C-YN), as demonstrated in pharmacokinetic studies of α-methyltryptamine derivatives .

Clinical Potential: Structural complexity may reduce hallucinogenic liability compared to simpler phenylalkylamines, aligning with trends observed in second-generation serotonin receptor modulators .

Biological Activity

Chemical Structure and Properties

DMPEB is a member of the phenethylamine family, characterized by the following structural features:

- Aromatic Rings : The presence of methoxy groups on the aromatic rings enhances its lipophilicity and potential receptor interactions.

- Ethyl and Ethynyl Substituents : These groups may influence its pharmacokinetics and receptor binding profiles.

Molecular Formula

The molecular formula for DMPEB is .

The biological activity of DMPEB is hypothesized to involve interactions with various neurotransmitter systems, particularly:

- Serotonin Receptors : Similar compounds in the phenethylamine class have shown affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.

- Dopamine Receptors : Given the structural similarities to other psychoactive compounds, DMPEB may also interact with dopamine receptors, influencing reward pathways.

Pharmacological Studies

Research studies have explored the pharmacological effects of DMPEB through various experimental models. Notable findings include:

- Head-Twitch Response (HTR) : A common behavioral assay in mice used to assess 5-HT2A receptor activation. Preliminary studies indicate that DMPEB may induce HTR, suggesting agonistic activity at this receptor.

- Locomotor Activity : Studies assessing locomotor sensitization have provided insights into the potential stimulant properties of DMPEB. Increased locomotor activity in rodent models indicates possible dopaminergic involvement.

Study 1: Behavioral Assessment in Rodents

A recent study evaluated the effects of DMPEB on rodent behavior using both acute and chronic administration protocols. The results indicated:

- Acute Administration : Significant increases in HTR were observed, consistent with 5-HT2A receptor activation.

- Chronic Administration : Tolerance to locomotor effects was noted, suggesting adaptive changes in receptor sensitivity.

Study 2: Neurochemical Analysis

Neurochemical assays were conducted to measure the impact of DMPEB on serotonin and dopamine levels in the brain. Key findings included:

- An increase in serotonin levels post-DMPEB administration.

- Modulation of dopamine release in specific brain regions associated with reward processing.

Comparative Analysis with Related Compounds

To better understand DMPEB's biological activity, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the phenylethynyl moiety into substituted phenethylamine derivatives like N-(2-(3,5-Dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine?

- Methodology : The Pd-catalyzed Sonogashira coupling reaction is widely used to introduce ethynyl groups into aromatic systems. For example, (trimethylsilyl)ethyne can react with an iodinated precursor (e.g., N-protected 4-iodo-2,5-dimethoxyphenethylamine) under mild conditions (1 h, room temperature) to achieve >90% yield . Subsequent deprotection (e.g., Bu4NF for TMS removal and NaOH for N-deprotection) yields the final compound with high purity (88% overall yield). This method avoids harsh conditions that could degrade methoxy or methyl substituents.

Q. What is the pharmacological significance of the 3,5-dimethoxy and phenylethynyl substituents in this compound’s interaction with serotonin receptors?

- Methodology : Substituted phenethylamines are potent 5-HT2A/C receptor agonists. The 3,5-dimethoxy groups enhance binding affinity by forming hydrogen bonds with transmembrane domains, while the phenylethynyl group introduces steric bulk that may modulate selectivity. Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT2A) and functional assays (e.g., calcium flux in HEK293 cells) are critical for quantifying affinity (Ki) and efficacy (EC50). For example, structural analogs show Ki values <10 nM for 5-HT2A but lack selectivity over 5-HT2C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 5-HT2A/2C selectivity among structurally similar phenethylamine derivatives?

- Methodology : Discrepancies often arise from differences in assay conditions (e.g., cell lines, receptor isoforms). To address this:

- Standardize Assays : Use identical cell lines (e.g., CHO-K1 expressing human 5-HT2A/2C) and normalize data to reference agonists (e.g., DOI for 5-HT2A).

- Computational Modeling : Molecular docking studies (e.g., using cryo-EM structures of 5-HT2A/2C) can predict how substituents like the phenylethynyl group interact with residue differences (e.g., V208 in 5-HT2A vs. I148 in 5-HT2C) .

Q. What analytical challenges arise in characterizing positional isomers of poly-substituted phenethylamines, and how can they be mitigated?

- Methodology : Positional isomers (e.g., 2-, 3-, or 4-methoxybenzyl derivatives) require advanced techniques for differentiation:

- LC-HRMS/MS : Fragmentation patterns (e.g., loss of methoxy groups at m/z 15.9949) and retention times distinguish isomers.

- NMR NOESY : Spatial proximity of methoxy protons to aromatic protons confirms substitution patterns .

- Case Study : N-(methoxybenzyl)-5-methoxytryptamine isomers were resolved using a C18 column (gradient: 0.1% formic acid in H2O/MeCN) and HRMS/MS (Q-TOF) .

Q. How do structural modifications (e.g., alpha-methyl or phenylethynyl groups) influence metabolic stability in vivo?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS. Alpha-methyl groups reduce amine oxidation by CYP450 enzymes, while phenylethynyl moieties may undergo glutathione conjugation.

- Pharmacokinetic Studies : Administer radiolabeled compound (e.g., ¹⁴C) to rodents; measure plasma/tissue concentrations and urinary metabolites. For example, alpha-methyl analogs exhibit prolonged half-lives due to reduced MAO degradation .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.